molecular formula C21H22N4O2S B2462147 1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1448125-61-8

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2462147
CAS No.: 1448125-61-8
M. Wt: 394.49
InChI Key: FASPHGOKBGXGLI-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features an indoline core linked to a piperidine ring and a thiophene-substituted oxadiazole moiety. The unique combination of these structural elements is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biochemical pathways. Research indicates that it may modulate signaling pathways involved in cancer proliferation and viral replication.

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

Recent investigations into the antiviral properties of similar compounds reveal their effectiveness against HIV-1. A study highlighted that certain derivatives inhibited the HIV replication cycle by targeting the viral transcriptional step without affecting other stages of infection . The compounds exhibited similar potency against drug-resistant strains, indicating their potential as therapeutic agents for HIV treatment.

Antitumor Activity

The antitumor effects of compounds with similar structures have been documented, particularly against human lung cancer cell lines. Research demonstrated that these compounds could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Case Studies

StudyFindings
Antimicrobial Evaluation Compounds demonstrated MIC values as low as 0.22 μg/mL against S. aureus .
HIV Replication Inhibition Compounds effectively inhibited HIV-1 replication in T cell lines with IC50 values around 4.0 µM .
Antitumor Activity Induced apoptosis in lung cancer cell lines, suggesting potential for cancer therapy .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(25-11-7-15-3-1-2-4-18(15)25)13-24-9-5-16(6-10-24)20-22-23-21(27-20)17-8-12-28-14-17/h1-4,8,12,14,16H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASPHGOKBGXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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